L-Asparagine monohydrate
Description
Significance of L-Asparagine Monohydrate in Biochemical Systems
L-asparagine is integral to numerous life-sustaining processes, making its hydrated form, this compound, a key subject of study.
L-asparagine is one of the 20 proteinogenic amino acids, meaning it is a fundamental building block of proteins encoded by the standard genetic code. newworldencyclopedia.orgymdb.ca Its L-isomer is the exclusive form involved in the synthesis of proteins in mammals. newworldencyclopedia.org The side chain of asparagine, a carboxamide, can form efficient hydrogen bond interactions with the peptide backbone. This property makes asparagine residues crucial in "capping" the hydrogen bond interactions at the beginning and end of alpha-helices and in the turn motifs of beta-sheets within protein structures. newworldencyclopedia.org Additionally, asparagine serves as a key site for N-linked glycosylation, a critical post-translational modification where carbohydrate chains are attached to the protein, influencing its structure and function. wikipedia.org
L-asparagine is synthesized in the human body from oxaloacetate, an intermediate in the central metabolic pathway, and is therefore considered a non-essential amino acid. newworldencyclopedia.org The synthesis involves the conversion of oxaloacetate to aspartate, followed by the action of asparagine synthetase, which produces asparagine. newworldencyclopedia.org This amino acid plays a role in the metabolic regulation of cell function in nerve and brain tissue. targetmol.comsunlandnutrition.comcreative-proteomics.com While it is not typically utilized in synthetic pathways other than protein synthesis in mammalian cells, its synthesis is closely linked to glucose metabolism and is dependent on glutamine. nih.gov The conversion of asparagine to aspartate is also important, as aspartate has critical roles in the citric acid and urea (B33335) cycles. merckmillipore.com
In many plants, L-asparagine is a primary molecule for the transport and storage of nitrogen. mdpi.comcdnsciencepub.comnih.gov This is due to its high nitrogen-to-carbon ratio (2:4) and its stability. mdpi.comnih.gov It serves as a major carrier of nitrogen in the xylem from the roots to the leaves and in the phloem from the leaves to developing seeds, particularly in temperate legumes. nih.gov The concentration of asparagine in the xylem can indicate the nitrogen status of the plant. mdpi.comnih.gov
Historical Context of Asparagine Discovery and Early Research
The discovery of asparagine marks a significant milestone in the history of biochemistry as it was the first amino acid to be isolated. wikipedia.orgwikipedia.orgajinomoto.co.jp In 1806, French chemists Louis Nicolas Vauquelin and his young assistant Pierre Jean Robiquet first isolated asparagine in a crystalline form from asparagus juice, which is abundant in this compound. wikipedia.orgwikipedia.org The name "asparagine" was subsequently chosen in reference to its source. chemtymology.co.uk
The determination of asparagine's structure was a gradual process. In 1833, French chemists Antoine François Boutron Charlard and Théophile-Jules Pelouze first determined its empirical formula, which was later refined by the German chemist Justus Liebig. wikipedia.org A significant breakthrough came in 1846 when Italian chemist Raffaele Piria treated asparagine with nitrous acid, converting it into malic acid and revealing its fundamental four-carbon atom chain structure. wikipedia.org The final elucidation of its true structure, including the location of the amine group, was published in 1888 by the Italian chemist Arnaldo Piutti, who had discovered its enantiomer (a mirror-image form) two years prior. wikipedia.org
Scope and Research Focus of the Outline
This article is strictly focused on the chemical compound this compound within the context of academic research. The scope is limited to its biochemical significance, including its roles as a proteinogenic amino acid, its involvement in cellular metabolism, and its function as a nitrogen transport agent. The historical discovery and early research of asparagine are also detailed. The content explicitly excludes any information regarding dosage, administration, safety profiles, or adverse effects.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂O₄ | nih.gov |
| Molecular Weight | 150.13 g/mol | targetmol.comnih.gov |
| Appearance | White to almost white crystalline powder or colorless crystals | sigmaaldrich.com |
| Melting Point | 215-217 °C (decomposes) | sigmaaldrich.commerckmillipore.com |
| Solubility in Water | 22 g/L | sigmaaldrich.com |
| pH (20 g/L in H₂O at 20 °C) | 4.0-5.5 | sigmaaldrich.commerckmillipore.com |
| CAS Number | 5794-13-8 | nih.govsigmaaldrich.commerckmillipore.com |
Key Milestones in Asparagine Research
| Year | Milestone | Researchers | Source |
| 1806 | First isolation of asparagine from asparagus juice | Louis Nicolas Vauquelin and Pierre Jean Robiquet | wikipedia.orgwikipedia.org |
| 1833 | First determination of the empirical formula of asparagine | Antoine François Boutron Charlard and Théophile-Jules Pelouze | wikipedia.org |
| 1846 | Revelation of the fundamental four-carbon atom structure | Raffaele Piria | wikipedia.org |
| 1888 | Publication of the true structure of asparagine | Arnaldo Piutti | wikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2,4-diamino-4-oxobutanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMGJIZCEWRQES-DKWTVANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5794-13-8 | |
| Record name | L-Asparagine, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5794-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID90973512 | |
| Record name | 4-Iminohomoserine--water (1/1) | |
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Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53844-04-5, 5794-13-8 | |
| Record name | L-Asparagine, hydrate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53844-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Asparagine [NF] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iminohomoserine--water (1/1) | |
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| Record name | L-Asparagine, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ASPARAGINE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PD79VF521 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Ii. Advanced Spectroscopic and Structural Characterization of L Asparagine Monohydrate
Vibrational Spectroscopy Applications in L-Asparagine Monohydrate Analysis
Vibrational spectroscopy serves as a powerful tool for investigating the molecular structure of this compound. By probing the vibrational energy levels of the molecule, techniques like Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy allow for the identification of functional groups and the characterization of chemical bonds. africaresearchconnects.comnih.gov
FT-IR spectroscopy is instrumental in identifying the functional groups present in this compound. researchgate.net The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the molecule. irjms.com Studies have recorded the FT-IR spectra in the wavenumber range of 400-4000 cm⁻¹ to analyze the compound's molecular structure. researchgate.net
Key peaks observed in the FT-IR spectrum of this compound include a broad band around 3378 cm⁻¹, which is attributed to the O-H stretching vibration of the water molecule. nih.gov The N-H stretching vibration is typically observed around 3102 cm⁻¹. nih.gov The C-H bonding vibration is detected at approximately 2924 cm⁻¹. nih.gov Deformations of the ammonium (B1175870) group (NH₃⁺) are seen at 1632 cm⁻¹, while NH₂ bending vibrations appear near 1522 cm⁻¹. nih.gov Furthermore, a peak at 665.74 cm⁻¹ can be assigned to the COO⁻ bending vibration. researchgate.net The presence of these distinct peaks confirms the various functional moieties within the this compound molecule. derpharmachemica.com External reflection FTIR has also been utilized to monitor the supersaturation of L-asparagine solutions and identify the crystal faces growing beneath spread films. acs.org
Table 1: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3378 | O-H stretch of water | nih.gov |
| 3102 | N-H vibration | nih.gov |
| 2924 | C-H bonding vibration | nih.gov |
| 1632 | Asymmetric NH₃⁺ deformation | nih.gov |
| 1522 | NH₂ bending vibration | nih.gov |
| 1428 | CH₂ deformation vibration | nih.gov |
| 1306 | CH rocking vibration | nih.gov |
| 665.74 | COO⁻ bending vibration | researchgate.net |
Complementing FT-IR, FT-Raman spectroscopy provides further details on the vibrational modes of this compound, particularly for non-polar bonds. africaresearchconnects.com The analysis of the FT-Raman spectrum helps in the comprehensive assignment of vibrational bands. Studies have utilized FT-Raman alongside FT-IR to conduct a thorough vibrational spectral analysis of the compound. africaresearchconnects.com At ambient pressure, the Raman spectrum shows distinct modes, including those assigned to NH₃⁺ rocking, COO⁻ scissoring, and C-C stretching. researchgate.net
Table 2: Tentative FT-Raman Mode Assignments for this compound at Ambient Pressure
| Wavenumber (cm⁻¹) | Tentative Assignment | Reference |
|---|---|---|
| ~1450 | δ(NH₃⁺) | researchgate.net |
| ~1570 | νs(COO⁻) | researchgate.net |
| ~1650 | δas(NH₃⁺) | researchgate.net |
| ~1680 | ν(C=O) | researchgate.net |
| ~1710 | νas(COO⁻) | researchgate.net |
The combined application of FT-IR and FT-Raman spectroscopy allows for a detailed analysis of the molecular vibrations and the confirmation of functional groups in this compound. africaresearchconnects.com The molecule exists in a zwitterionic form, which is confirmed by the presence of vibrations corresponding to NH₃⁺ and COO⁻ groups. derpharmachemica.comresearchgate.net
The key functional groups and their characteristic vibrations identified are:
O-H group: The water of hydration is clearly identified by its stretching vibration in the FT-IR spectrum. nih.gov
N-H group: Both stretching and bending vibrations of the amino (NH₂) and ammonium (NH₃⁺) groups are observed, confirming the presence of the amino acid backbone. nih.gov
C-H group: Stretching, deformation, and rocking vibrations of the methylene (B1212753) (CH₂) and methine (CH) groups are present. nih.gov
C=O and COO⁻ groups: Vibrations associated with the carboxylate group (COO⁻) and the amide's carbonyl group (C=O) are fundamental in characterizing the molecule. researchgate.netresearchgate.net
This comprehensive vibrational analysis provides a molecular fingerprint of this compound, confirming its structure and the interactions between its different functional parts.
X-ray Diffraction Analysis of this compound Crystalline Structures
X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystal. iaea.org Single-crystal and powder XRD studies are fundamental in elucidating the crystal system, space group, and precise unit cell dimensions of this compound. researchgate.net
Numerous X-ray diffraction studies have consistently confirmed that this compound crystallizes in the orthorhombic crystal system. researchgate.netresearchgate.netsphinxsai.com This system is characterized by three unequal axes that are mutually perpendicular.
Furthermore, the specific space group has been identified as P2₁2₁2₁. nih.govderpharmachemica.comresearchgate.netresearchgate.net This non-centrosymmetric space group is a key structural feature, indicating the absence of a center of inversion in the crystal lattice.
Single-crystal X-ray diffraction provides highly accurate measurements of the lattice parameters (a, b, and c), which define the dimensions of the unit cell. derpharmachemica.com The unit cell is the basic repeating structural unit of a crystal. For this compound, the unit cell contains four molecules (Z=4). derpharmachemica.comresearchgate.net While values may vary slightly between studies due to experimental conditions, they are generally in close agreement.
Table 3: Reported Lattice Parameters for this compound
| a (Å) | b (Å) | c (Å) | Crystal System | Space Group | Reference |
|---|---|---|---|---|---|
| 5.593 | 9.827 | 11.808 | Orthorhombic | P2₁2₁2₁ | nih.govderpharmachemica.com |
| 5.58 | 9.88 | 11.86 | Orthorhombic | - | sphinxsai.com |
Powder X-ray diffraction (PXRD) is also employed to confirm the crystallinity and phase of the grown crystals. researchgate.net The sharp, well-defined peaks in PXRD patterns are indicative of a well-ordered crystalline structure. researchgate.net These analyses are crucial for understanding the solid-state properties of this compound and for quality control in its synthesis and application.
Investigation of Intermolecular Hydrogen Bonding Networks
The crystal structure of this compound is defined by a complex, three-dimensional network of intermolecular hydrogen bonds. These interactions involve the asparagine molecule, in its zwitterionic form, and the lattice water molecule. Neutron diffraction studies have been crucial in precisely locating the hydrogen atoms and elucidating this network.
A summary of the key hydrogen bonds identified in the this compound crystal is presented below.
| Donor Atom | Acceptor Atom | Type of Interaction |
| N(1) (amino group) | O(1) (carboxylate) | N-H···O |
| N(1) (amino group) | O(water) | N-H···O |
| N(2) (amide group) | O(1) (carboxylate) | N-H···O |
| O(water) | O(2) (carboxylate) | O-H···O |
| O(water) | O(3) (amide carbonyl) | O-H···O |
This table is a representative summary of the types of hydrogen bonds present and is not exhaustive of all seven identified interactions.
Conformational Studies in Solid State
In the solid crystalline state, the L-asparagine molecule adopts an open-chain conformation. This has been confirmed by neutron diffraction studies, which provided precise atomic coordinates. The molecule exists as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-).
The solid-state conformation is stabilized by the extensive intermolecular hydrogen bonding network discussed in the previous section. This network locks the molecule into a specific orientation within the orthorhombic crystal system (space group P212121). Studies have shown that while the molecule maintains its general structure, it can undergo lattice deformations or changes in crystal structure under specific conditions like high pressure or heat, leading to irreversible phase transitions upon dehydration. However, under standard conditions, the conformation is rigid and well-defined within the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of its constituent atoms, primarily ¹H and ¹³C.
In ¹H NMR spectra of L-asparagine in solution (e.g., D₂O or H₂O), distinct signals corresponding to the different protons in the molecule can be observed. The α-proton (-CH), the two β-protons (-CH₂), and the amide protons (-NH₂) each exhibit unique chemical shifts and coupling patterns, which allows for their unambiguous assignment. For instance, the α-proton typically appears as a triplet, coupled to the two adjacent β-protons.
¹³C NMR spectroscopy provides complementary information. The spectrum shows four distinct peaks, corresponding to the four carbon atoms in the L-asparagine molecule: the carboxylate carbon (-COO⁻), the amide carbonyl carbon (-CONH₂), the α-carbon, and the β-carbon. The chemical shifts of these carbons are indicative of their electronic environment.
Solid-state NMR (SSNMR), particularly using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), is especially valuable for studying the molecule in its native crystalline state. SSNMR can distinguish between different crystalline forms and provide information on the internuclear distances and molecular packing. For example, ¹³C and ¹⁵N solid-state NMR spectra have been used to measure precise ¹³C-¹⁵N internuclear distances within the asparagine molecule.
Typical ¹³C NMR Chemical Shifts for L-Asparagine
| Carbon Atom | Approximate Chemical Shift (ppm) |
|---|---|
| Carboxylate (C=O) | ~175 |
| Amide (C=O) | ~173 |
| α-Carbon (CH) | ~53 |
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is used to determine the molecular weight of L-asparagine and to study its fragmentation patterns, which aids in its structural confirmation. The molecular weight of anhydrous L-asparagine (C₄H₈N₂O₃) is 132.12 g/mol .
In electron ionization (EI) mass spectrometry, L-asparagine undergoes fragmentation, producing a characteristic pattern of ions. The mass spectrum typically does not show a strong molecular ion peak (M⁺) at m/z 132 due to the molecule's instability under EI conditions. Instead, the spectrum is dominated by fragment ions.
A key fragmentation pathway involves the loss of the carboxyl group (-COOH) as CO₂ and H₂O, or the loss of the side-chain amide group. Common fragments observed in the EI mass spectrum of L-asparagine include:
m/z 88: This prominent peak corresponds to the loss of the carboxyl group (44 Da) from the molecular ion.
m/z 74: This fragment can arise from the cleavage of the Cα-Cβ bond.
m/z 44: This signal is often attributed to the [CONH₂]⁺ fragment.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using softer ionization techniques like electrospray ionization (ESI) is also employed, particularly for quantification in complex mixtures. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 133 is readily observed. Subsequent fragmentation (MS/MS) of this precursor ion can be used to confirm the structure.
Key Fragments in the Electron Ionization Mass Spectrum of L-Asparagine
| m/z | Possible Fragment Identity |
|---|---|
| 88 | [M - COOH]⁺ |
| 74 | [CH(NH₂)COOH]⁺ |
Thermal Analysis: Dehydration and Decomposition Studies
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability of this compound, specifically its dehydration and subsequent decomposition.
The thermal behavior of this compound is characterized by a two-stage process:
Dehydration: Upon heating, the compound first loses its molecule of water of crystallization. This process is observed as an initial weight loss in TGA and a corresponding endothermic peak in DSC. Studies show this dehydration event occurs in the temperature range of approximately 80°C to 125°C. researchgate.net The enthalpy of dehydration has been measured to be around 49.7 ± 3.8 kJ/mol. researchgate.net
Decomposition: Following dehydration, the resulting anhydrous L-asparagine remains stable until a much higher temperature, at which point it begins to decompose rather than melt. biorxiv.org The decomposition process is complex and occurs at temperatures above 200°C, with a significant endothermic event observed around 230°C. biorxiv.org The volatile products of decomposition are primarily water (H₂O) and some ammonia (B1221849) (NH₃), with the formation of a solid residue rich in peptide bonds. biorxiv.orgnih.gov The thermal degradation of asparagine is also a key process in the formation of acrylamide (B121943) in foods when heated in the presence of sugars. himedialabs.comresearchgate.net
Thermal Properties of this compound from DSC
| Thermal Event | Temperature Range (°C) | Enthalpy Change (kJ/mol) |
|---|---|---|
| Dehydration | ~82 - 88 | 49.7 ± 3.8 researchgate.net |
Iii. Computational Chemistry and Molecular Modeling of L Asparagine Monohydrate
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study L-asparagine monohydrate, providing detailed information on its geometry, vibrational modes, and electronic properties. africaresearchconnects.comnih.govnih.gov
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the this compound molecule. By employing methods like the B3LYP functional with basis sets such as 6-31G* or 6-311G(d,p), researchers can optimize the molecular geometry to find its lowest energy state. africaresearchconnects.comresearchgate.net These computations provide precise predictions of bond lengths and bond angles.
The optimized geometry of this compound reveals a complex network of hydrogen bonds involving the asparagine molecule and the water molecule of hydration. nih.gov These calculations are crucial for understanding the crystal packing and intermolecular interactions that define the solid-state structure of the compound. nih.govaip.org
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Calculated Value | Angle | Calculated Value |
| N-Cα | 1.431 | H-N-H | 106.5 |
| Cα-Cβ | 1.506 | N-Cα-Cβ | 115.9 |
| Cβ-Cγ | 1.526 | Cα-Cβ-Cγ | 112.1 |
| Cγ=O | 1.229 | O=Cγ-Nδ | 122.5 |
| Cγ-Nδ | 1.345 | Cβ-Cγ-Nδ | 116.8 |
Note: Data presented is based on DFT calculations for the related L-asparagine molecule, providing a foundational model for the monohydrate complex.
DFT calculations are used to predict the vibrational spectra (FT-IR and FT-Raman) of this compound. By calculating the harmonic vibrational wavenumbers, researchers can assign specific vibrational modes to the experimentally observed spectral peaks. africaresearchconnects.com Studies utilizing the B3LYP method with the 6-311G(d,p) basis set have shown a satisfactory correlation between the simulated vibrational spectra and experimental data. africaresearchconnects.com
This computational analysis allows for the detailed assignment of vibrations related to functional groups such as the amino group (NH3+), carboxylate group (COO-), amide group (CONH2), and the water molecule. For instance, the asymmetric NH3+ deformation vibration is computationally and experimentally identified around 1632 cm⁻¹. nih.gov The stretching vibrations of the water molecule are also distinctly identified, typically appearing in the 3400-3500 cm⁻¹ region. scielo.br
| Experimental Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3378 | OH stretch of water |
| 3248 | Symmetric NH₂ stretch (νs(NH₂)) |
| 2924 | C-H bonding vibration |
| 1694 | Asymmetric NH₃⁺ bending (δa(NH₃⁺)) |
| 1647 | C=O stretch of amide (ν(C=O)) |
| 1580 | Asymmetric COO⁻ stretch (νa(COO⁻)) |
| 1534 | Symmetric NH₃⁺ bending (δs(NH₃⁺)) |
| 1428 | CH₂ deformation |
| 1306 | CH rocking vibration |
Note: Assignments are based on a combination of experimental spectroscopic studies and supported by DFT calculations.
The electronic properties of this compound can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov
DFT calculations have been employed to determine the HOMO-LUMO energy gap of this compound. nih.gov A larger energy gap implies higher stability and lower chemical reactivity. For this compound, the calculated HOMO-LUMO gap is approximately 6.047 eV, suggesting significant molecular stability. This theoretical value is in semi-quantitative agreement with experimental results derived from optical absorption studies.
Intramolecular charge transfer (ICT) is a fundamental process where electron density is redistributed within a molecule upon excitation. In this compound, ICT is crucial for understanding its electronic behavior and stability. africaresearchconnects.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique allows researchers to study the conformational dynamics and interactions of this compound in various environments, particularly in solution. nih.gov
MD simulations have been instrumental in understanding how solvents influence the conformational landscape of asparagine. nih.gov In the gas phase or in nonpolar solvents, asparagine tends to adopt a "locked" conformation, stabilized by intramolecular hydrogen bonds and dipole-dipole interactions between the side chain and terminal groups. researchgate.netnih.gov
However, in polar solvents like water, this single conformation is destabilized. nih.gov Classical and Car-Parrinello MD simulations show that intermolecular hydrogen bonding with water molecules disrupts the intramolecular hydrogen bonds of the asparagine molecule. This phenomenon, termed "conformational unlocking," leads to a broader distribution of accessible conformations in aqueous solution. nih.gov The simulations demonstrate that the solvent's polarity plays a critical role in modulating the flexibility and conformational preferences of asparagine, which has significant implications for its biological function in protein structures. nih.govacs.org Furthermore, these simulations have captured the spontaneous transition of the neutral asparagine molecule to its zwitterionic form in water, a finding that aligns with experimental Raman spectroscopy results. nih.gov
Stability and Secondary Structure Analysis in Protein-Ligand Complexes
The stability and structural integrity of proteins upon binding with ligands such as L-asparagine are fundamental to understanding their biological function. Computational studies, including crystallographic analysis and molecular dynamics, have provided significant insights into these interactions.
L-asparaginases, enzymes that hydrolyze L-asparagine, serve as a key model for such studies. These enzymes are typically tetrameric, forming a dimer of dimers. nih.gov In the case of guinea pig L-asparaginase (gpASNase1), the crystal structure reveals that two protomers assemble into a tight dimer, which then combines with another identical dimer to form the complete tetramer. nih.gov The active site is formed at the interface of the two protomers within the tight dimer. nih.gov Structural analysis of gpASNase1, both in its ligand-free (apo) state and when complexed with aspartate, shows that it maintains a consistent "donut shape" quaternary structure. nih.gov This structural stability upon ligand binding is a characteristic it shares with certain low Km bacterial L-asparaginases, such as EcII and Erw, which also display a compact tetrameric arrangement regardless of the presence of a ligand. nih.gov
The contribution of individual asparagine residues to the stability of protein structures, particularly within transmembrane domains, has also been quantified. Studies using model transmembrane helices that form coiled-coil trimers have shown that the stabilizing effect of an asparagine residue is highly dependent on its position within the helix. nih.gov When an Asn residue is placed near the middle of the transmembrane helix, it can contribute significantly to the stability of the trimer. nih.gov However, when placed at the interface between the hydrophobic core and the polar headgroup region of a micelle, the substitution is found to be neither significantly stabilizing nor destabilizing. nih.gov This highlights that the energetics of polar interactions involving asparagine side chains are context-dependent and are strongly influenced by the local dielectric environment. nih.gov
| Position of Asparagine Residue | Stabilization Energy per Asn Side Chain (kcal/mol) | Reference |
|---|---|---|
| Near the middle of the transmembrane helix | At least -2.0 | nih.gov |
| At the interface between hydrophobic and polar regions | 0.0 ± 0.5 | nih.gov |
Dissolution Thermodynamics and Solubility Studies
The dissolution and solubility of this compound in various solvents are critical for applications ranging from pharmaceutical formulations to industrial crystallization processes. The thermodynamic properties of these processes have been investigated through calorimetric measurements, providing data on the energetics of solvation. acs.orgresearchgate.net
Studies have measured the integral enthalpies of dissolution (ΔsolHm) of L-asparagine in mixtures of water with organic cosolvents like acetonitrile (B52724) and dimethyl sulfoxide. researchgate.net From these experimental values, the standard enthalpies of dissolution (ΔsolH°) and the standard enthalpies of transfer (ΔtransH°) from water to the mixed solvent have beencalculated. researchgate.net These thermodynamic parameters reveal the nature of intermolecular interactions between L-asparagine and the solvent molecules. For instance, the enthalpy coefficients of pair interactions for L-asparagine with cosolvent molecules are generally positive, indicating that the interactions are complex and influenced by the disruption and formation of solvent structures around the amino acid. researchgate.net However, an exception is observed in the L-asparagine-water-acetonitrile system. researchgate.net
The solubility of L-asparagine has been re-evaluated in various solvents, including water, ethanol (B145695), and their mixtures, to provide consistent and reliable data. acs.orgnih.gov While L-asparagine is soluble in water, with its solubility increasing with heat, its solubility in pure ethanol is limited. nih.govsigmaaldrich.com For amino acids with low solubilities in certain solvents, sensitive analytical methods such as ultra-performance liquid chromatography (UPLC) are required for accurate measurement. acs.orgnih.gov
| Organic Cosolvent | Mole Fraction of Cosolvent (X2) | ΔsolH° (kJ mol-1) | ΔtransH° (from water) (kJ mol-1) | Reference |
|---|---|---|---|---|
| Acetonitrile | 0.04 | 27.92 | -0.54 | researchgate.net |
| 0.10 | 26.70 | -1.76 | ||
| 0.20 | 24.36 | -4.10 | ||
| Dimethyl Sulfoxide | 0.04 | 29.28 | 0.82 | |
| 0.10 | 31.02 | 2.56 | ||
| 0.20 | 33.27 | 4.81 |
Note: The standard enthalpy of dissolution in pure water is reported as 28.46 ± 0.11 kJ mol-1 in the source study.
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
To investigate complex chemical processes such as enzymatic reactions involving L-asparagine, computational methods that can accurately model bond-breaking and bond-forming events are required. Quantum Mechanics/Molecular Mechanics (QM/MM) has emerged as a powerful hybrid simulation technique for this purpose. mdpi.comnih.govmdpi.com This approach combines the accuracy of quantum mechanics (QM) for a small, chemically active region of the system with the computational efficiency of molecular mechanics (MM) for the larger, surrounding environment. nih.gov
In a typical QM/MM simulation of an enzyme-ligand complex, the substrate (e.g., L-asparagine) and the key amino acid residues in the active site that are directly involved in the reaction are treated with a QM method, such as Density Functional Theory (DFT). mdpi.comnih.gov The rest of the protein, solvent molecules, and counterions are described by an MM force field. nih.gov This partitioning allows for a detailed electronic structure calculation of the reaction center while still accounting for the structural and electrostatic influence of the entire protein environment. nih.gov
A pertinent example of this method's application is the study of the transamination reaction in aspartate aminotransferase, an enzyme that processes a structurally similar amino acid, aspartate. quantumzyme.com Using QM/MM molecular dynamics, researchers have elucidated the reaction mechanism, identifying key residues like Lys258 that act as proton shuttles. quantumzyme.com The simulations can map the free energy landscape of the reaction, revealing the energy barriers of intermediate steps and the most probable reaction pathways. quantumzyme.com Such studies are crucial for understanding how the enzyme environment catalyzes the reaction, a level of detail inaccessible to purely classical MM simulations. quantumzyme.com The QM/MM approach is thus indispensable for investigating the mechanisms of enzymes that metabolize L-asparagine and for designing potent inhibitors.
Prediction of Spectroscopic Properties through Simulation
Computational methods are increasingly used to predict the spectroscopic properties of molecules like this compound, providing a bridge between molecular structure and experimental spectra. The simulation of spectra, such as infrared (IR) and Raman, can aid in the interpretation of experimental data and the identification of molecular structures and conformations.
A modern and powerful approach involves the integration of quantum mechanical calculations with machine learning (ML). researchgate.net In this methodology, a large dataset of molecular conformations is generated, and their corresponding spectroscopic properties are calculated using a reliable QM method like DFT. nih.gov This dataset is then used to train a machine learning model, such as a neural network. researchgate.netnih.gov Once trained, the ML model can predict the spectrum of a new, unseen molecular conformation almost instantaneously, bypassing the computationally expensive QM calculation. researchgate.net
This approach has proven effective in accurately predicting subtle features in vibrational spectra. researchgate.net For instance, ML models can capture how factors like temperature, solvent environment, and intermolecular interactions influence spectral features like vibrational frequencies and intensities. researchgate.netnih.gov By linking these spectral predictions to specific structural parameters, these simulations offer deep insights into molecular behavior. researchgate.net This predictive power is highly valuable in fields such as materials science and drug discovery, where rapid and accurate characterization of molecular systems is essential. researchgate.net
Iv. Biological and Metabolic Research of L Asparagine Monohydrate
Asparagine Biosynthesis Pathways and Regulation
Mammalian cells acquire intracellular asparagine through two main routes: importation from the extracellular environment and de novo synthesis. researchgate.net The primary pathway for asparagine synthesis involves the assimilation of ammonium (B1175870) into the amide group of glutamine, which is then transferred to asparagine. oup.com
Role of Asparagine Synthetase (ASNS)
The synthesis of L-asparagine is catalyzed by the enzyme asparagine synthetase (ASNS). nih.govphysiology.org This ATP-dependent reaction involves the conversion of aspartate and glutamine into asparagine and glutamate (B1630785). nih.govresearchgate.net ASNS is the only human enzyme known to catalyze this biosynthesis. mdpi.com While ASNS is found in nearly all mammalian organs, its basal expression levels vary significantly, with tissues like the exocrine pancreas showing higher levels. physiology.orgwikipedia.org
The human ASNS gene is located on chromosome 7, and its activity is highly regulated in response to cellular stress. nih.govphysiology.org Stresses such as protein limitation, an imbalanced amino acid profile, or endoplasmic reticulum stress can lead to increased transcription of the ASNS gene. physiology.org This regulation occurs via the activation of transcription factors like ATF4, which binds to specific elements in the ASNS gene promoter. nih.govphysiology.org
| Enzyme/Protein | Gene | Location | Function | Activators |
| Asparagine Synthetase (ASNS) | ASNS | Cytoplasm | Catalyzes the synthesis of asparagine from aspartate and glutamine. nih.govwikipedia.org | Cellular stress (e.g., amino acid deprivation, endoplasmic reticulum stress). physiology.org |
| Activating Transcription Factor 4 (ATF4) | ATF4 | Nucleus | Binds to the ASNS gene promoter to induce transcription. nih.govphysiology.org | Amino acid response (AAR) and Unfolded Protein Response (UPR) pathways. physiology.org |
Interplay with Glutamine Metabolism
Asparagine and glutamine metabolism are closely linked. physiology.org Glutamine serves as the primary nitrogen donor for the de novo synthesis of asparagine in the reaction catalyzed by ASNS. researchgate.netnih.gov In this process, the amide group from glutamine is transferred to aspartate to form asparagine, converting glutamine into glutamate. youtube.com
This relationship is crucial for cellular homeostasis and growth. embopress.org Studies have shown that in certain conditions, such as glutamine deprivation, asparagine metabolism becomes critical for supporting the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net Furthermore, asparagine can support the de novo biosynthesis of glutamine in some cancer cells by enhancing the expression of glutamine synthetase. nih.gov Glutamine-dependent asparagine synthesis is considered indispensable for the growth of certain cell types, such as endothelial cells. embopress.org
De Novo Synthesis in Human Cells
Healthy human cells can synthesize asparagine de novo, making it a non-essential amino acid under normal conditions. researchgate.netmdpi.com The synthesis primarily uses glutamine as a nitrogen donor and aspartate as the carbon skeleton. researchgate.netnih.gov Aspartate itself is often derived from glutamine, which can be converted to glutamate and then to alpha-ketoglutarate, an intermediate of the TCA cycle that can be converted to oxaloacetate and subsequently to aspartate. researchgate.netnih.gov
This internal synthesis pathway is vital, especially for the brain, as asparagine cannot cross the blood-brain barrier. medlineplus.gov Consequently, brain cells are entirely dependent on their own asparagine synthetase activity to produce the asparagine necessary for their function and for protein synthesis. medlineplus.gov A deficiency in ASNS can lead to severe neurological conditions due to the lack of asparagine in developing brain cells. researchgate.netmedlineplus.gov Conversely, some cancer cells, like those in acute lymphoblastic leukemia (ALL), have low levels of ASNS and are dependent on an external supply of asparagine. nih.govpatsnap.com However, in other cancers, physiological concentrations of asparagine in the tumor microenvironment can prevent de novo synthesis, irrespective of ASNS expression levels. nih.gov
Asparagine Degradation Pathways
The degradation of asparagine primarily occurs through hydrolysis, a reaction that converts asparagine back to aspartate. nih.gov This process is catalyzed by specific enzymes and is also linked to non-enzymatic processes associated with aging. nih.gov
Role of Asparaginase (B612624) (ASNase) in Hydrolysis to Aspartate and Ammonia (B1221849)
The enzymatic hydrolysis of L-asparagine into L-aspartic acid and ammonia is catalyzed by a family of enzymes known as L-asparaginases (ASNases). nih.govresearchgate.net These enzymes are found in a wide range of organisms, from bacteria to mammals. nih.gov The reaction cleaves the amide bond in the side chain of asparagine. patsnap.com
ASNases play a significant role in amino acid metabolism. oup.com In humans, at least three enzymes are capable of hydrolyzing asparagine to aspartate. nih.gov The depletion of circulating asparagine by bacterial asparaginases is a key therapeutic strategy for certain cancers, like acute lymphoblastic leukemia, that have a limited ability to synthesize their own asparagine. wikipedia.orgpatsnap.comnih.gov This deprivation leads to an inhibition of protein synthesis and ultimately cell death in the malignant cells. patsnap.com
| Degradation Pathway | Enzyme | Substrate | Products | Significance |
| Enzymatic Hydrolysis | L-Asparaginase (ASNase) | L-Asparagine | L-Aspartic acid, Ammonia. nih.govresearchgate.net | Amino acid metabolism; Cancer therapy. oup.compatsnap.com |
| Non-enzymatic Deamidation | None | Asparagine residues in proteins | Aspartyl and iso-aspartyl residues. figshare.comresearchgate.net | Molecular basis of aging; Protein degradation. nih.govmdpi.com |
Molecular Basis for Aging and Deamidation Processes
Asparagine residues within proteins can undergo a spontaneous, non-enzymatic degradation process known as deamidation. mdpi.comsci-hub.se This reaction is considered a significant factor in the molecular basis of aging, as it can lead to alterations in protein structure and function over time. nih.govsci-hub.se Deamidation converts an asparagine residue into either an aspartic acid or an isoaspartic acid residue. researchgate.net
The process typically proceeds through the formation of a five-membered succinimide (B58015) (a cyclic imide) intermediate. figshare.comresearchgate.netresearchgate.net This intermediate is formed by the nucleophilic attack of the nitrogen atom from the adjacent peptide bond on the side-chain carbonyl carbon of the asparagine. figshare.comresearchgate.net The succinimide ring is then hydrolyzed, which can occur at two different positions, yielding either a normal aspartyl linkage or an isoaspartyl linkage, where the peptide backbone is extended by an extra methylene (B1212753) group. researchgate.netresearchgate.netnih.gov The formation of these altered residues can affect a protein's biological activity, susceptibility to degradation, and can trigger protein aggregation, which is linked to several age-related diseases. nih.govsci-hub.senih.gov The rate of deamidation is influenced by factors such as the protein's primary sequence, its three-dimensional structure, pH, and temperature. sci-hub.se
Transamination Pathways
Transamination reactions are crucial for the synthesis and degradation of amino acids, allowing for the redistribution of nitrogen throughout the cell. L-asparagine participates in these pathways through the action of specific enzymes known as aminotransferases or transaminases. nih.gov These enzymes catalyze the transfer of an amino group from an amino acid to a 2-oxo acid, generating a new amino acid and a new 2-oxo acid. nih.govwikipedia.org
One key enzyme in asparagine metabolism is asparagine-oxo-acid transaminase (EC 2.6.1.14), which facilitates the transfer of the amino group from L-asparagine to a variety of 2-oxo acids. wikipedia.orgdbpedia.org The general reaction is as follows:
L-asparagine + a 2-oxo acid ⇌ 2-oxosuccinamate + an amino acid wikipedia.orgdbpedia.org
Another significant transaminase is aspartate aminotransferase (AST) (EC 2.6.1.1), which reversibly catalyzes the transfer of an amino group between aspartate and glutamate. wikipedia.orgproteopedia.org While its primary substrates are aspartate and α-ketoglutarate, it is a key enzyme in the broader metabolic network connected to asparagine. wikipedia.orgwikipedia.org The catabolism of asparagine first involves its hydrolysis to aspartate by asparaginase; this aspartate can then enter the transamination reaction catalyzed by AST. wikipedia.org
The mechanism of these transaminases typically follows a ping-pong kinetic mechanism , which involves two distinct half-reactions. wikipedia.orgnih.gov A critical cofactor in these reactions is pyridoxal-5'-phosphate (P5'P) , the active form of vitamin B6. nih.govwikipedia.orgnih.gov
Key Enzymes in L-Asparagine Related Transamination Pathways
| Enzyme | EC Number | Reaction Catalyzed | Cofactor |
|---|---|---|---|
| Asparagine-oxo-acid transaminase | 2.6.1.14 | L-asparagine + a 2-oxo acid ⇌ 2-oxosuccinamate + an amino acid | Pyridoxal-5'-phosphate |
Role in Protein Synthesis and Folding
L-asparagine is one of the 20 proteinogenic amino acids, serving as a fundamental building block for the synthesis of proteins. wikipedia.org Its codons are AAU and AAC. wikipedia.org Beyond its role as a simple monomer, the distinct properties of its side chain bestow upon it specific and crucial functions in protein structure and modification.
N-linked glycosylation is a critical post-translational modification where a pre-assembled oligosaccharide chain, or glycan, is attached to a protein. wikipedia.orgnih.gov This process is vital for protein folding, stability, cell-cell communication, and sorting. nih.gov L-asparagine is the exclusive amino acid to which these glycans are attached.
The attachment occurs at a specific consensus sequence within the polypeptide chain: Asn-X-Ser/Thr , where X can be any amino acid except proline. wikipedia.orgresearchgate.netoup.com The enzyme that catalyzes this transfer is the oligosaccharyltransferase (OST) complex, located in the endoplasmic reticulum. nih.govoup.comnih.gov The OST enzyme transfers the glycan from a lipid-linked dolichol pyrophosphate donor to the amide nitrogen of the asparagine side chain. nih.govoup.com
The side chain of asparagine, with its polar amide group, plays a significant role in stabilizing protein structures through various interactions.
Hydrogen Bonding: The asparagine side chain can act as both a hydrogen bond donor and acceptor, allowing it to form hydrogen bonds with the peptide backbone. nih.govduke.edu These interactions are frequently observed at the beginning of alpha-helices and in turn motifs, where they "cap" the structure by satisfying hydrogen bond potentials that would otherwise be unfulfilled by the polypeptide backbone. wikipedia.orgduke.edu
Turn Formation: Asparagine is recognized as a potent inducer of turns in protein structures, particularly β-turns. rsc.org Its side chain can form a double anchoring hydrogen bond with its local main chain, facilitating the change in direction of the polypeptide chain. rsc.org
Carbonyl-Carbonyl Interactions: The side-chain carbonyl of asparagine can engage in stabilizing carbonyl-carbonyl interactions with the backbone carbonyl of the same or a preceding residue. nih.govoup.com This interaction is energetically favorable and helps to stabilize conformations that might otherwise be less stable for other amino acids. nih.govoup.com
Deamidation and Instability: A key aspect of asparagine's role in protein stability is its susceptibility to non-enzymatic deamidation. Under physiological conditions, the asparagine side chain can spontaneously convert to aspartic acid or isoaspartic acid. nih.gov This introduces a negative charge and can alter intramolecular interactions, potentially leading to changes in protein structure, function, and stability, and in some cases, promoting aggregation. nih.govnih.gov
Summary of Asparagine's Role in Protein Stability
| Interaction/Process | Description | Impact on Stability |
|---|---|---|
| Side Chain-Backbone H-Bonding | Forms hydrogen bonds with the peptide backbone, often at the ends of secondary structures. | Stabilizes helices and turns. |
| Turn Induction | The side chain can anchor to the main chain, promoting the formation of β-turns. | Contributes to the defined tertiary structure. |
| Carbonyl-Carbonyl Interactions | The side-chain carbonyl interacts with backbone carbonyls. | Provides energetic stabilization to certain conformations. |
Asparagine as a Nutrient and Metabolite Regulator
L-asparagine is not only a structural component but also a vital nutrient and a signaling molecule that regulates cellular metabolism. nih.gov It is considered a non-essential amino acid in humans, as the body can synthesize it. wikipedia.org However, for many cell types, particularly under conditions of rapid proliferation, the demand for asparagine can exceed the cell's synthetic capacity, making it a conditionally essential nutrient.
In the field of biotechnology, L-asparagine is a critical component of cell culture media, essential for the growth and productivity of various cell lines. sigmaaldrich.com
Common Media Supplement: It is a standard component in widely used media formulations such as MEM (Minimum Essential Medium) and DMEM (Dulbecco's Modified Eagle's Medium). sigmaaldrich.com
CHO Cell Culture: For Chinese Hamster Ovary (CHO) cells, which are extensively used for the production of recombinant proteins like monoclonal antibodies, L-asparagine is a crucial supplement. Optimizing the concentration of asparagine in CHO cell culture media has been shown to significantly enhance cell density and the titer of the therapeutic protein being produced. sigmaaldrich.comresearchgate.netresearchgate.net In some cases, supplementing media with asparagine and cysteine increased cell-specific productivity by 85%. sigmaaldrich.com
Metabolic Interplay: Studies have shown that CHO cells can utilize asparagine as a carbon source for the TCA (tricarboxylic acid) cycle, especially when glutamine is limited. nih.gov The ratio of asparagine to glutamine in feed media can be adjusted to reduce the production of waste products like lactate and ammonia, leading to improved cell culture performance. researchgate.netucl.ac.uk
Due to its high nitrogen-to-carbon ratio (2N:4C), L-asparagine is an efficient and stable molecule for nitrogen storage and transport in many organisms, particularly plants. nih.govnih.govresearchgate.net
Nitrogen Transport in Plants: In many plant species, especially legumes, asparagine is the primary long-distance transport form of nitrogen. nih.govtandfonline.comoup.com Nitrogen fixed in the root nodules or absorbed from the soil as nitrate (B79036) is assimilated into asparagine, which is then transported via the xylem to growing tissues like leaves and developing seeds. nih.govresearchgate.netmdpi.com
Storage and Remobilization: Asparagine accumulates in various plant tissues and serves as a nitrogen reserve. nih.govresearchgate.net During processes like seed germination and leaf senescence, this stored nitrogen is remobilized from asparagine to support the growth of new tissues. nih.govoup.com In developing legume seeds, the rate of asparagine supply often far exceeds its direct incorporation into protein, indicating its primary role as a nitrogen donor for the synthesis of other amino acids. nih.gov
Regulation of mTORC1 Activation
L-asparagine is a crucial amino acid that plays a significant role in cellular growth, metabolism, and autophagy by activating the mechanistic target of rapamycin complex 1 (mTORC1). nih.govresearchgate.netnih.gov The mTORC1 signaling pathway is a primary cellular sensor of amino acid availability and a central regulator of metabolic processes. embopress.org
Research has demonstrated that asparagine stimulates the mTORC1 pathway, which in turn promotes the expression of thermogenic genes and key enzymes in glycolysis. embopress.orgembopress.org In studies involving mice with diet-induced obesity, those fed with asparagine showed increased responsiveness to β3-adrenergic receptor agonists, resulting in reduced body weight gain and improved glucose tolerance. embopress.orgembopress.org This suggests that the availability of asparagine can significantly impact the thermogenic and glycolytic activities in adipose tissues. embopress.org
Interestingly, the activation of mTORC1 by asparagine follows a distinct mechanism compared to other amino acids like leucine and arginine. nih.govresearchgate.netnih.gov While many amino acids signal to mTORC1 through the well-characterized Rag GTPase pathway, asparagine, much like glutamine, activates mTORC1 independently of Rag GTPases. nih.govresearchgate.netnih.gov This alternative pathway is dependent on the ADP-ribosylation factor 1 (Arf1). nih.govresearchgate.netnih.gov Both the Rag-dependent and the Arf1-dependent pathways necessitate the presence and function of the lysosome for mTORC1 activation. nih.govnih.gov
The differential regulation of mTORC1 by various amino acids, through distinct pathways, highlights a complex and nuanced control of cellular metabolism. nih.govnih.gov In laboratory studies, the activation of mTORC1 is often assessed by immunoblotting for the phosphorylation status of its downstream effector, S6K1. nih.govresearchgate.net
| Finding | Mechanism | Key Proteins Involved | Reference |
|---|---|---|---|
| Asparagine activates the mTORC1 signaling pathway. | Stimulates mTORC1 to promote expression of thermogenic genes and glycolysis enzymes. | mTORC1 | embopress.org |
| mTORC1 activation by asparagine is independent of Rag GTPases. | Signals to mTORC1 through an alternative pathway. | Arf1 | nih.govresearchgate.netnih.gov |
| Lysosomal function is essential for asparagine-mediated mTORC1 activation. | Both Rag-dependent and Rag-independent pathways require the lysosome. | Lysosomal machinery | nih.govnih.gov |
Amino Acid Exchange Factor
Beyond its role in protein synthesis, L-asparagine functions as a critical amino acid exchange factor, regulating the intracellular concentration of other amino acids and thereby influencing key cellular processes. escholarship.orgnih.gov This function is particularly important for cancer cell proliferation and anabolic metabolism. escholarship.orgnih.gov
Cellular amino acid uptake is essential for the activation of mTORC1 and subsequent cell proliferation. nih.gov Research has revealed that intracellular asparagine levels directly regulate the uptake of several other amino acids, most notably serine, arginine, and histidine. escholarship.orgnih.gov Asparagine facilitates this by exchanging with these extracellular amino acids. escholarship.org
This exchange mechanism has profound implications for cellular metabolism. By controlling the uptake of serine, asparagine influences serine metabolism and, consequently, nucleotide synthesis. escholarship.orgnih.gov This suggests a coordinated regulation between protein synthesis and nucleotide synthesis, orchestrated by asparagine. escholarship.orgnih.gov Through its role as an exchange factor, asparagine also regulates mTORC1 activity and protein synthesis. escholarship.orgnih.gov
Studies using cancer cell lines have demonstrated that the growth-promoting benefit of asparagine synthetase (ASNS) expression is due to the synthesis of asparagine, which then acts as an exchange factor. escholarship.org Knockdown of ASNS in cancer cells grown in asparagine-free, glutamine-rich media leads to reduced proliferation, which can be fully rescued by supplementing the media with asparagine. escholarship.org This underscores the importance of maintaining intracellular asparagine levels for cancer cell growth. escholarship.orgnih.gov The contribution of glutamine to cancer cell survival and proliferation is, in part, mediated by its role in the synthesis of asparagine. escholarship.org
| Process | Mechanism | Impacted Molecules/Pathways | Reference |
|---|---|---|---|
| Amino Acid Uptake | Intracellular asparagine exchanges with extracellular amino acids. | Serine, Arginine, Histidine | escholarship.orgnih.gov |
| mTORC1 Activation | Regulates mTORC1 activity through its role as an exchange factor. | mTORC1, Protein Synthesis | escholarship.orgnih.gov |
| Nucleotide Synthesis | Regulation of serine uptake influences serine metabolism and nucleotide synthesis. | Serine Metabolism, Nucleotide Synthesis | escholarship.orgnih.gov |
| Cancer Cell Proliferation | Maintenance of intracellular asparagine levels is critical for cancer cell growth. | Anabolic Metabolism, Cell Proliferation | escholarship.orgnih.gov |
V. L Asparagine Monohydrate in Disease Mechanisms and Therapeutic Strategies
Role in Neurological Function and Disorders
L-asparagine is integral to the metabolic control of cellular functions within the nervous system. nih.gov It participates in the complex interplay of amino acid metabolism that is crucial for maintaining brain health. Deficiencies in asparagine synthetase, the enzyme that produces L-asparagine, can lead to severe neurological impairments, including brain structural abnormalities and cognitive deficits, highlighting the critical role of this amino acid in brain development and function.
L-asparagine serves as a precursor for the synthesis of neurotransmitters. nih.gov For example, it is involved in the production of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. It can also be converted to aspartate, another excitatory neurotransmitter. The balance of these neurotransmitters is essential for proper brain function, including mood regulation and cognitive processes. nih.gov Research suggests that because glutamine is a precursor to the neurotransmitter pool of glutamate (B1630785), treatment with asparagine (which is structurally similar to glutamine) could have therapeutic value in neurological disorders characterized by diminished cerebral glutamate concentrations. researchgate.net
Implications in Other Pathological Conditions
Beyond its roles in cancer and neurological function, L-asparagine metabolism is implicated in other pathological conditions, including metabolic and immune-related disorders.
Metabolic Regulation and Obesity: L-asparagine bioavailability has been shown to affect thermogenesis and glycolysis in adipose tissues. embopress.orgnih.gov Supplementation with asparagine can upregulate the thermogenic program in brown and beige adipocytes. embopress.org In mouse models of diet-induced obesity, asparagine supplementation improved glucose tolerance and blunted body weight gain in response to β3-adrenergic receptor agonists. embopress.orgnih.gov This is achieved through the stimulation of the mTORC1 pathway, which in turn promotes the expression of genes involved in thermogenesis and glycolysis. embopress.orgnih.gov
Hepatic Steatosis (Fatty Liver): The depletion of asparagine, as occurs during L-asparaginase therapy, can lead to hepatic steatosis. nih.gov The mechanism involves the impairment of protein synthesis and lipoprotein export due to asparagine deficiency. This leads to an accumulation of free fatty acids in the liver as mitochondrial β-oxidation is impaired. nih.gov
Immune Response: Asparagine is emerging as a key regulator of immune cell function. It is essential for the optimal activation and proliferation of CD4+ T cells. nih.gov Depletion of asparagine can impair the function of self-reactive T cells and has been shown to ameliorate autoimmunity in a mouse model of multiple sclerosis. nih.gov Furthermore, asparagine metabolism is critical for the function of germinal center (GC) B cells, which are responsible for producing high-quality antibodies. immunopaedia.org.za Depriving these cells of asparagine impairs their mitochondrial activity and the production of nucleotides necessary for proliferation and antibody generation. immunopaedia.org.za This suggests that targeting asparagine metabolism could be a therapeutic strategy for autoimmune diseases and malignancies characterized by abnormal B cell activity. immunopaedia.org.za
Cardiovascular Health: Some studies have suggested a link between the intake of certain amino acids and cardiovascular health. Research indicates that a higher intake of non-indispensable amino acids, including asparagine/aspartate, may be beneficial for cardiovascular health and associated with a reduced risk of cardiovascular disease. llu.edu
Deamidation and Protein Degradation in Disease
The non-enzymatic deamidation of asparagine (Asn) residues is a spontaneous, irreversible post-translational modification that plays a significant role in cellular aging and the progression of various diseases. mdpi.compreprints.org This chemical process involves the conversion of the amide group in the side chain of asparagine into a carboxylic acid, resulting in the formation of aspartic acid (Asp) or its isomer, isoaspartic acid (isoAsp). mdpi.commtoz-biolabs.com This seemingly minor alteration, which adds a negative charge and a mass increase of just 0.984 Da, can lead to substantial changes in a protein's structure, stability, and function. mdpi.com
The deamidation of asparagine typically proceeds through a succinimide (B58015) intermediate, which is then hydrolyzed to yield Asp and isoAsp products, often in a ratio of approximately 1:3. nih.govacs.org The rate of this reaction is influenced by several factors, including pH, temperature, and the local protein structure. mtoz-biolabs.comnih.gov Specifically, the flexibility of the peptide backbone and the nature of the amino acid residue following the asparagine on the C-terminal side strongly affect the deamidation rate. nih.govacs.org
In the context of disease, the accumulation of deamidated proteins is particularly relevant for long-lived proteins, such as those found in the brain or the lens of the eye. mdpi.comnih.gov This accumulation can trigger protein misfolding and aggregation, processes that are hallmarks of many age-related and neurodegenerative disorders. mdpi.compreprints.org For instance, the deamidation of specific asparagine residues in amyloid-beta (Aβ) peptides has been linked to the enhanced aggregation and deposition of Aβ plaques, a key pathological feature of Alzheimer's disease. acs.orgnih.govresearchgate.net Similarly, in eye lens crystallins, deamidation of Asn residues can decrease protein stability and promote the formation of aggregates, which may contribute to the development of cataracts. nih.gov
Deamidation also serves as a molecular signal for protein degradation. The structural changes induced by the conversion of asparagine to aspartate or isoaspartate can mark a protein for removal by cellular quality control systems, such as the ubiquitin-proteasome system. mtoz-biolabs.comnih.gov This process is crucial for maintaining cellular homeostasis by eliminating potentially dysfunctional or aggregated proteins. mtoz-biolabs.com However, when this modification occurs in critical proteins, it can lead to a loss of function or a toxic gain of function, contributing to disease pathology. mdpi.com Research into Cu, Zn superoxide (B77818) dismutase (SOD1), a protein linked to amyotrophic lateral sclerosis (ALS), has shown that deamidation of asparagine to aspartate destabilizes the protein and accelerates its fibrillization, mirroring the effects of ALS-causing mutations. acs.org
Table 1: Impact of L-Asparagine Deamidation on Proteins in Disease
| Protein | Disease Association | Effect of Deamidation | References |
|---|---|---|---|
| Amyloid-beta (Aβ) | Alzheimer's Disease | Enhances aggregation and plaque formation. acs.orgnih.govresearchgate.net | acs.orgnih.govresearchgate.net |
| γS-Crystallin | Cataracts | Decreases protein stability, promotes aggregation. nih.gov | nih.gov |
| Cu, Zn Superoxide Dismutase (SOD1) | Amyotrophic Lateral Sclerosis (ALS) | Destabilizes protein structure, accelerates fibrillization. acs.org | acs.org |
| Ceruloplasmin (Cp) | Parkinson's Disease | Deamidated Cp found in cerebrospinal fluid may lead to a toxic gain of function. mdpi.com | mdpi.com |
Inflammatory and Metabolic Disorders Associated with L-Asparaginase
L-asparaginase is an enzyme utilized as a therapeutic agent, primarily in the treatment of acute lymphoblastic leukemia (ALL). nih.govnih.gov Its mechanism of action relies on the enzymatic hydrolysis of L-asparagine to L-aspartic acid and ammonia (B1221849), thereby depleting the circulating pool of L-asparagine. youtube.com While normal cells can synthesize their own asparagine, certain cancer cells lack this ability and depend on external sources, making them susceptible to asparagine deprivation. researchgate.netresearchgate.net Although effective, the administration of L-asparaginase is associated with a range of toxicities, including significant inflammatory and metabolic disorders. patsnap.com
One of the most notable inflammatory complications is pancreatitis, characterized by the inflammation of the pancreas. patsnap.comcancerresearchuk.org Patients may experience sudden and severe abdominal pain, and the condition can be serious enough to necessitate the cessation of therapy. patsnap.com Regular monitoring of pancreatic enzyme levels, such as amylase and lipase, is a standard part of treatment protocols. cancerresearchuk.org
Metabolic disturbances are also common during L-asparaginase therapy. Hepatotoxicity, or liver damage, is a frequent adverse event. patsnap.comnih.gov This can manifest as elevated liver enzymes, jaundice, and in severe cases, hepatic failure. patsnap.com The liver injury is often characterized by steatosis (fatty liver) and an impairment of the liver's protein synthesis function. nih.gov Studies have begun to profile the metabolomic changes associated with asparaginase-induced hepatotoxicity to better understand its mechanisms and identify potential biomarkers. ashpublications.org
Hyperglycemia, or high blood sugar, is another significant metabolic side effect. patsnap.com L-asparaginase can interfere with insulin (B600854) synthesis and action, leading to elevated glucose levels that may require management. researchgate.net Furthermore, the enzyme's impact on protein synthesis can lead to coagulopathy—disruptions in the blood's clotting ability—by affecting the production of clotting factors in the liver. patsnap.com This can result in either thrombotic (clotting) or hemorrhagic (bleeding) events. researchgate.net The intrinsic glutaminase (B10826351) activity of some L-asparaginase preparations can also contribute to toxicity by depleting glutamine, which affects various metabolic pathways. researchgate.net
Table 2: Inflammatory and Metabolic Disorders Linked to L-Asparaginase
| Disorder | Type | Key Features | References |
|---|---|---|---|
| Pancreatitis | Inflammatory | Inflammation of the pancreas, severe abdominal pain. patsnap.comcancerresearchuk.org | patsnap.comcancerresearchuk.org |
| Hepatotoxicity | Metabolic | Liver damage, elevated liver enzymes, steatosis, impaired protein synthesis. researchgate.netpatsnap.comnih.gov | researchgate.netpatsnap.comnih.gov |
| Hyperglycemia | Metabolic | Elevated blood sugar levels due to effects on insulin. researchgate.netpatsnap.com | researchgate.netpatsnap.com |
| Coagulopathy | Metabolic | Disruption of blood clotting factors, leading to thrombosis or hemorrhage. researchgate.netpatsnap.com | researchgate.netpatsnap.com |
Vi. Advanced Research Methodologies and Applications
Analytical Method Development for Asparagine Quantification
The accurate quantification of L-asparagine is crucial in various fields, including clinical diagnostics, food science, and pharmaceutical research. To this end, a range of analytical methods have been developed and refined, offering varying degrees of sensitivity, specificity, and throughput. These methods primarily fall into two categories: those employing biosensors for rapid detection and those based on traditional spectrophotometric and chromatographic techniques for more detailed analysis.
Biosensors offer a promising and innovative approach for the detection and monitoring of L-asparagine levels. nih.govmdpi.comdoaj.org These devices are typically based on the enzymatic activity of L-asparaginase, which catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonium (B1175870) ions. mdpi.comdoaj.org The change in the concentration of these products can be measured and correlated to the initial L-asparagine concentration.
The most common detection principle for asparagine biosensors is colorimetric. mdpi.comdoaj.org The release of ammonium ions leads to a change in the pH of the medium, which can be visualized by a color indicator. mdpi.comdoaj.org Other detection methodologies include fluorescent and electrochemical techniques. For instance, a ratiometric fluorescent L-asparagine biosensor has been developed using an oxazine (B8389632) 170 perchlorate-ethyl cellulose (B213188) membrane, where the hydrolysis of L-asparagine by asparaginase (B612624) produces ammonia (B1221849), leading to a change in fluorescence intensity. nih.gov
The performance of these biosensors is heavily dependent on the immobilization of the L-asparaginase enzyme onto a support matrix. mdpi.com Common immobilization methods include entrapment in gels like calcium alginate, agar, and agarose, as well as covalent binding and physical adsorption. mdpi.com The choice of immobilization technique and the source of the L-asparaginase can significantly impact the biosensor's detection limit, response time, and stability. nih.govmdpi.com For example, a biosensor utilizing a thermostable recombinant ASNase from Archaeoglobus fulgidus demonstrated a detection limit of 6 x 10⁻⁵ M and enhanced stability at high temperatures. mdpi.com
Table 1: Comparison of L-Asparaginase-Based Biosensors for Asparagine Quantification
| Biosensor Type | Enzyme Source | Immobilization Method | Detection Principle | Detection Limit | Response Time | Reference |
|---|---|---|---|---|---|---|
| Colorimetric | Withania somnifera | Gelatin, Agarose, Agar, Calcium Alginate Beads | pH change (Phenol Red) | 10⁻¹⁰ - 10⁻¹ M | 9.3 - 19 s | mdpi.com |
| Colorimetric | Citrus limon | Agar, Agarose, Gelatin, Polyacrylamide, Calcium Alginate Beads | pH change (Phenol Red) | 10⁻¹⁰ - 10⁻¹ M | 9.3 - 20 s | mdpi.com |
| Potentiometric | Recombinant Archaeoglobus fulgidus | Fusion protein on ammonium-selective glass electrode | Electrochemical | 6 x 10⁻⁵ M | Not specified | mdpi.com |
| Fluorescent | Not specified | Entrapment in ethyl cellulose and hydrogel polyurethane | Fluorescence change | 0.074 ± 0.0023 mM | Not specified | nih.gov |
| Amperometric | Not specified | Not specified | Change in ammonium ion potential | Not specified | Not specified | nih.gov |
While biosensors are excellent for rapid screening, spectrophotometric and chromatographic methods provide more quantitative and detailed analysis of L-asparagine. nih.gov
Spectrophotometric techniques often involve the derivatization of asparagine with a reagent to form a colored or fluorescent compound that can be measured. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. pjsir.orgjhrlmc.comresearchgate.net The absorbance of this derivative is then measured, typically around 335-340 nm, to quantify the asparagine concentration. pjsir.orgresearchgate.netdiva-portal.org The optimization of reaction conditions, such as pH and the choice of thiol, is critical for achieving high sensitivity and stability of the derivative. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of asparagine from complex biological matrices. nih.govhelixchrom.com Reversed-phase HPLC is commonly employed, often coupled with pre-column derivatization with reagents like OPA to enhance detection by UV or fluorescence detectors. jasco-global.comoup.com The choice of the stationary phase (column), mobile phase composition, and detector wavelength are key parameters that need to be optimized for effective separation and sensitive detection. nih.govymerdigital.com For instance, a method using a Platinum EPS C18 column with a mobile phase of acetonitrile (B52724) and potassium phosphate (B84403) buffer at pH 3.2 and detection at 190 nm has been reported for the analysis of asparagine. nih.gov
Table 2: Spectrophotometric and Chromatographic Methods for L-Asparagine Quantification
| Technique | Derivatization Reagent | Column Type (for HPLC) | Mobile Phase (for HPLC) | Detection Wavelength/Method | Key Findings/Parameters | Reference |
|---|---|---|---|---|---|---|
| Spectrophotometry | o-phthalaldehyde (OPA) | Not Applicable | Not Applicable | ~335 nm (Absorbance) | Linear relationship between glycine (B1666218) concentration and absorbance was demonstrated. | pjsir.org |
| Spectrophotometry | o-phthalaldehyde (OPA) | Not Applicable | Not Applicable | 229 nm (for OPA derivative of aspartic acid) | Developed a method for quantifying aspartic and glutamic acids with high linearity. | jhrlmc.com |
| HPLC | o-phthalaldehyde (OPA) | Platinum EPS C18 | Acetonitrile: 0.03 M Potassium Phosphate, pH 3.2 (20:80) | 190 nm (UV) | Enables qualitative and quantitative analysis of asparagine, overcoming co-elution problems with citrulline. | nih.gov |
| HPLC | o-phthalaldehyde (OPA) | CrestPak C18S | Gradient of Sodium Acetate Buffer/Methanol/THF and Methanol/THF | Ex: 345 nm, Em: 455 nm (Fluorescence) | Successfully separated 18 amino acids, including asparagine. | jasco-global.com |
| HPLC | o-phthalaldehyde (OPA) with ethanethiol (B150549) (ET) | Not specified | Not specified | Ex: 340 nm, Em: 444 nm (Fluorescence) | Optimized method for monitoring L-asparagine depletion in serum with a lower limit of quantification of 0.76 nmol/mL. | researchgate.netoup.com |
| RP-HPLC | None specified | Welchrom XB-C18 | Not specified | 225 nm (UV) | Developed a method for the quantification of L-Asparaginase for injection. | ymerdigital.com |
Bioproduction and Industrial Applications
L-asparagine monohydrate is a vital amino acid with significant applications in biotechnology and the pharmaceutical industry. It is a key component in cell culture media, supporting the growth and productivity of various cell lines used in the manufacturing of therapeutic proteins and monoclonal antibodies. Its role extends to being a precursor in the synthesis of other molecules, including antibiotics. chinaaminoacid.com
This compound plays a crucial role as a precursor in the biosynthesis of several important antibiotics. chinaaminoacid.com During the fermentation process for antibiotic production, microorganisms utilize L-asparagine as a nutrient source, converting it into essential building blocks for the synthesis of the final antibiotic compounds. chinaaminoacid.com Its inclusion in the fermentation media has been shown to enhance the yield of antibiotics. chinaaminoacid.com Well-known antibiotics that rely on this compound for their production include penicillin and its derivatives, cephalosporins, and streptomycin. chinaaminoacid.com
The antibacterial properties of L-asparagine, or more accurately, the deprivation of L-asparagine, can disrupt bacterial metabolism. Many bacteria require L-asparagine for their growth and proliferation. Limiting the availability of this amino acid can interfere with essential metabolic pathways. chinaaminoacid.com Specifically, asparagine deprivation can inhibit the synthesis of proteins and nucleic acids, thereby halting bacterial replication. researchgate.net
Furthermore, some studies suggest that L-asparagine can disrupt bacterial biofilms, which are protective layers that bacteria form to evade the immune system and resist antibiotics. researchgate.net By potentially interfering with biofilm integrity, L-asparagine could render bacteria more susceptible to other antibacterial agents. There is also evidence to suggest that L-asparagine may interfere with the synthesis of the bacterial cell wall, leading to structural instability and cell death. researchgate.net A study on the antibacterial effect of L-asparagine showed that the growth of all tested multi-drug resistant bacteria was inhibited at a concentration of 39 µg/ml. researchgate.neteaspublisher.com
The emergence of multidrug-resistant (MDR) bacteria is a significant global health threat, necessitating the development of new antimicrobial strategies. L-asparagine presents a potential avenue for combating antibiotic resistance due to its different mechanism of action compared to conventional antibiotics. researchgate.net By targeting the metabolic requirement for asparagine, it may be effective against bacteria that have developed resistance to traditional drugs that target cell wall synthesis or protein synthesis machinery. researchgate.net
One strategy involves the use of the enzyme L-asparaginase, which depletes extracellular asparagine. nih.gov However, bacteria can develop resistance to L-asparaginase, often by upregulating their own asparagine synthetase (ASNS) to produce asparagine internally. nih.govresearchgate.net To overcome this, research is focused on developing novel L-asparaginase variants with improved properties, such as reduced immunogenicity and a longer half-life. nih.gov Protein engineering is being explored as a strategy to create L-asparaginase molecules that are not recognized by the host's antibodies, thereby reducing the immune reaction. brin.go.id Additionally, combining L-asparaginase treatment with other therapeutic agents that can inhibit bacterial rescue pathways is another promising approach. researchgate.net For instance, combining L-asparaginase with autophagy inhibitors has been shown to synergistically deplete asparagine by blocking both extracellular degradation and intracellular recycling. researchgate.net Another innovative approach is the development of novel antibiotic classes, such as Novltex, which is a fusion of the Leu10-teixobactin macrocycle and the Novo29 N-terminus tail, replacing the costly D-hydroxy-asparagine with threonine, showing potent activity against MDR pathogens. acs.org
Cell Culture Systems for Recombinant Protein and Antibody Production
This compound is a critical component in cell culture media, where it serves as a vital source of nitrogen for cell growth and proliferation. rpicorp.comnbinno.com It is particularly significant in biomanufacturing systems that use engineered cell lines, such as Chinese hamster ovary (CHO) cells, for the production of therapeutic recombinant proteins and monoclonal antibodies. rpicorp.comsigmaaldrich.comsigmaaldrich.combio-world.commymicrolab.com
The concentration and optimized use of L-asparagine in culture media can dramatically enhance the yield of biopharmaceutical products. sigmaaldrich.com Research has shown that supplementing CHO cell culture media with specific ratios of asparagine and glutamine can improve both total antibody production and the specific antibody production rate. sigmaaldrich.com Furthermore, when culture media is supplemented with both asparagine and cysteine, cell-specific productivity in CHO cells has been observed to increase by as much as 85%. sigmaaldrich.com
L-asparagine and glutamine are major carbon and nitrogen sources for CHO cells, feeding into the tricarboxylic acid (TCA) cycle to support cellular energy and growth. nih.govnih.gov Studies using 13C labeling have shown that early-phase exponential CHO cell growth relies heavily on glutamine to support the TCA cycle when it is readily available. nih.gov However, in low-glutamine environments, asparagine becomes critical for maintaining TCA cycle activity. nih.gov The lack of asparagine can lead to cell growth arrest. researchgate.net The metabolic interplay between these amino acids is complex, as other metabolites like aspartate can sometimes compensate for asparagine-depleted conditions. nih.gov
Enzyme-Coupled Bioconversion for L-Asparagine Synthesis
Biosynthesis, or bioconversion, presents a promising alternative to traditional plant extraction and chemical synthesis methods for producing L-asparagine. frontiersin.orgnih.gov This biocatalytic approach offers advantages such as simpler production processes, lower energy consumption, and reduced environmental pollution. frontiersin.orgnih.gov The core of this method is the use of the enzyme L-asparagine synthetase (AS), which catalyzes the formation of L-asparagine from L-aspartic acid, with an amide donor like ammonia (NH4+). frontiersin.orgnih.gov
However, the industrial-scale application of this enzymatic process is often limited by two key factors: the low activity of some asparagine synthetases and the high cost of the adenosine (B11128) triphosphate (ATP) required to power the reaction. frontiersin.orgnih.govrawdatalibrary.netresearchgate.net To overcome these hurdles, researchers have focused on gene mining to discover novel, highly active AS enzymes and on developing efficient coupled reaction systems. frontiersin.orgnih.govrawdatalibrary.net
In one such system, a reaction was established using a dual enzyme-coupled conversion approach. This system achieved a maximum L-asparagine yield of 11.67 g/L with an 88.43% conversion rate. researchgate.net Another study, using a whole-cell catalysis approach under a fed-batch strategy to avoid substrate inhibition, obtained a final L-asparagine concentration of 218.26 mmol L−1 with a yield of 64.19%. frontiersin.orgnih.govzendy.io
The significant cost associated with ATP is a major barrier to the large-scale biocatalytic synthesis of L-asparagine, as L-asparagine synthetase is an ATP-dependent enzyme. researchgate.netnih.gov To make the process economically viable, enzyme-coupled systems are designed with an integrated ATP regeneration cycle. This cycle continuously replenishes the ATP consumed during the reaction.
One effective strategy involves using the enzyme polyphosphate kinase 2 (PPK2). frontiersin.orgnih.gov This enzyme can synthesize ATP from polyphosphate, a much cheaper substrate. nih.gov In a dual-enzyme system, PPK2 is coupled with asparagine synthetase. As AS consumes ATP to produce L-asparagine, PPK2 simultaneously regenerates it, drastically reducing the amount of ATP that must be added at the start of the process. researchgate.net In one study, this approach reduced the initial ATP requirement to just 5.66% of the theoretical demand. researchgate.net
Another innovative approach utilizes the natural metabolic processes of microorganisms like Escherichia coli. nih.gov An in vivo ATP regeneration system can be constructed that leverages the glucose metabolism of E. coli to supply the necessary ATP for the L-asparagine synthetase reaction. nih.gov This whole-cell approach has demonstrated superior efficiency and lower costs compared to in vitro ATP regeneration methods. nih.govresearchgate.net When scaled up to a 3-L fermenter with optimized feeding of substrates, this in vivo system increased the L-asparagine yield to 38.49 g/L after 20 hours of conversion. nih.govresearchgate.net
Co-crystallization and Doping Studies for Material Science Applications
This compound (LAM) is investigated in material science for its piezoelectric and nonlinear optical (NLO) properties. iaea.org Research in this area focuses on modifying the properties of LAM crystals through co-crystallization and doping to develop new materials for optical and optoelectronic applications. ijsrst.comimedpub.comimedpub.com The slow evaporation solution growth technique is a common method used to grow pure, co-crystallized, or doped LAM single crystals from an aqueous solution. ijsrst.comimedpub.comirjms.com
This compound crystallizes in a non-centrosymmetric orthorhombic structure (space group P212121), which is a prerequisite for second-order NLO activity. ijsrst.comimedpub.combohrium.comnih.gov Organic NLO materials like LAM are of significant interest because they can possess large NLO susceptibilities and high optical damage thresholds. ijsrst.com The NLO properties of LAM are attributed to the presence of zwitterions and a sophisticated network of hydrogen bonds within the crystal structure. imedpub.com
The efficiency of these crystals can be enhanced by forming semi-organic crystals through co-crystallization with inorganic salts. For example, a co-crystal of L-asparagine potassium nitrate (B79036) was shown to have a second-harmonic generation (SHG) efficiency 0.68 times that of the widely used reference material, potassium dihydrogen phosphate (KDP). irjms.comirjms.com Such materials are promising candidates for applications in frequency conversion and optoelectronic devices. irjms.comirjms.com Studies on LAM crystals confirm their suitability for second-harmonic generation, with a wide transparency range in the visible spectrum and a UV cut-off wavelength typically around 225-250 nm. irjms.combohrium.comresearchgate.net
Doping involves introducing small amounts of impurities into the LAM crystal lattice to alter its physical and chemical properties. Various dopants, including transition metals and other compounds, have been studied to enhance the structural and optical characteristics of LAM crystals.
The introduction of dopants can affect the crystal's unit cell parameters, optical transparency, and mechanical strength. ijsrst.comimedpub.comimedpub.com For instance, doping with cesium has been shown to alter the UV cut-off wavelength and thermal stability of LAM crystals. imedpub.comimedpub.com Similarly, co-doping with cobalt (Co) and nickel (Ni) increased the transmission percentage in the 200-800 nm spectral range and slightly modified the energy band gap. ijsrst.com Doping LAM with magnesium sulphate heptahydrate was found to improve crystallinity by decreasing the dislocation density. nih.gov The effect of iron (Fe(III)) doping on the crystal structure of LAM has also been evaluated using X-ray powder diffraction. iaea.org These modifications are targeted at optimizing the material for specific optoelectronic applications. imedpub.com
Table 1: Effect of Doping on this compound (LAM) Crystal Properties
| Dopant | Crystal System | Key Findings | Reference |
|---|---|---|---|
| Cesium (Cs) | Orthorhombic | Alters UV cut-off wavelength (from 196 nm to 221 nm). Compound stable up to 106°C. | imedpub.com |
| Cobalt (Co) & Nickel (Ni) | Orthorhombic | Increases optical transmission in the 200-800 nm range. Alters energy band gap (from 5.05 eV to 4.95 eV). | ijsrst.com |
| Magnesium Sulphate Heptahydrate (MSHH) | Not specified | Increases crystallite size and decreases dislocation density, indicating improved crystallinity. | nih.gov |
| Iron (Fe(III)) | Orthorhombic | Effects on crystal structure evaluated via X-ray powder diffraction at various temperatures. | iaea.org |
Reference Materials and Quality Control in Research
In analytical chemistry and quality control, this compound serves as a certified reference material (CRM). fujifilm.comsigmaaldrich.com CRMs are crucial for ensuring the accuracy and traceability of measurements. They are used for calibrating analytical instruments, validating analytical methods, and as quality control standards in research and manufacturing.
High-purity this compound is available as a traceable reference material, certified in accordance with standards like ISO/IEC 17025 and ISO 17034. fujifilm.comsigmaaldrich.com These reference materials are traceable to primary materials from national metrology institutes, ensuring their reliability. sigmaaldrich.com In biopharmaceutical manufacturing, raw materials like this compound are offered with comprehensive documentation (e.g., EMPROVE® Dossiers) to support regulatory compliance, risk management, and process optimization. sigmaaldrich.commerckmillipore.com The availability of such well-characterized standards is essential for producing consistent and reproducible results in cell culture, amino acid analysis, and other research applications. nbinno.comfujifilm.com
Vii. Future Directions and Emerging Research Areas
Precision Medicine Approaches in Asparagine Metabolism
Precision medicine, an approach that tailors medical treatment to the individual characteristics of each patient, is increasingly intersecting with research into asparagine metabolism, particularly in the context of cancer therapy. The central enzyme in asparagine biosynthesis, asparagine synthetase (ASNS), has emerged as a key determinant of cellular response to asparagine deprivation therapies. Consequently, stratifying patients based on tumor ASNS expression or the broader metabolic profile of asparagine pathways holds promise for optimizing treatment efficacy.
The development of ASNS inhibitors is another critical area of research. These inhibitors could be used in combination with L-asparaginase, a cornerstone of acute lymphoblastic leukemia (ALL) treatment that depletes circulating asparagine, to overcome resistance in solid tumors that can synthesize their own asparagine. nih.gov Precision medicine approaches would involve screening tumors for ASNS activity to identify those most likely to respond to this combination therapy.
The table below summarizes key research findings related to precision medicine and asparagine metabolism.
| Research Area | Key Finding | Implication for Precision Medicine |
| Colorectal Cancer | Increased asparagine synthesis linked to poorer survival in female patients. scivisionpub.com | Sex-stratified treatment strategies targeting asparagine metabolism may improve outcomes for female CRC patients. scivisionpub.comnih.gov |
| Solid Tumors | High ASNS expression often confers resistance to asparaginase-based therapies. nih.gov | Patient stratification based on tumor ASNS levels to predict response to asparaginase (B612624) or combination therapies. |
| ASNS Inhibition | Combination of ASNS inhibitors and L-asparaginase shows promise in preclinical studies. nih.gov | Development of targeted therapies for ASNS-expressing cancers, potentially broadening the use of asparaginase beyond leukemia. |
Asparagine's Role in Immunometabolism and T Cell Activation
The field of immunometabolism, which studies the interplay between metabolic pathways and immune cell function, has identified asparagine as a critical nutrient for T cell activation and effector functions. T cells, particularly CD8+ T cells, undergo significant metabolic reprogramming upon activation to meet the bioenergetic and biosynthetic demands of proliferation and cytokine production.
Mechanistically, asparagine's role extends beyond protein synthesis. It has been shown to enhance T-cell activation by binding to the SRC-family protein tyrosine kinase LCK, a key signaling molecule in the TCR pathway. This interaction promotes LCK phosphorylation, thereby amplifying TCR signaling and potentiating CD8+ T-cell activation and anti-tumor responses. nih.gov Furthermore, intracellular asparagine levels can influence the uptake of other amino acids like serine, arginine, and histidine, which in turn impacts mTORC1 activation. nih.gov
The reliance of T cells on asparagine has therapeutic implications. For example, the immunosuppressive effects of some bacterial asparaginases, which are used in cancer therapy, may be partly due to their depletion of asparagine required by T cells. nih.govnih.gov This highlights a potential dual role of asparaginase in targeting both tumor cells and modulating the immune response.
| T Cell Type | Stage of Activation | Dependence on Asparagine | Key Findings |
| CD8+ T Cells | Early (0-24 hours) | High dependence on extracellular asparagine. | Asparagine deprivation impairs viability, growth, and metabolic reprogramming. thinkdochemicals.com |
| CD8+ T Cells | Late (>24 hours) | Reduced dependence due to ASNS upregulation. | TCR-induced mTOR signaling leads to ASNS expression, allowing for intracellular synthesis. thinkdochemicals.com |
| General T Cells | Throughout | Crucial for optimal effector function. | Asparagine enhances LCK signaling to potentiate TCR activation and anti-tumor responses. nih.gov |
Novel Therapeutic Targets beyond Asparaginase in Cancer
While L-asparaginase is a highly effective treatment for acute lymphoblastic leukemia (ALL), its efficacy in solid tumors is limited, often due to the ability of cancer cells to synthesize their own asparagine via asparagine synthetase (ASNS). nist.gov This has spurred research into novel therapeutic strategies that look beyond simple asparagine depletion.
One major focus is the direct inhibition of ASNS. By blocking the cancer cell's ability to produce asparagine, ASNS inhibitors could sensitize tumors to asparaginase or induce cell death on their own, especially in tumors that are highly dependent on this pathway. nih.gov This approach could broaden the applicability of asparagine-targeting therapies to a wider range of cancers.
Another area of investigation involves exploiting the dual glutaminase (B10826351) activity of some asparaginase preparations. consensus.app Certain cancers, particularly those with KRAS mutations, exhibit a strong dependence on glutamine. The glutaminase activity of asparaginase can deplete both asparagine and glutamine, providing a two-pronged attack. Research has shown that resistance to asparaginase in some cancer cells is mediated by the upregulation of glutamine synthetase (GS), the enzyme that synthesizes glutamine. sigmaaldrich.com This suggests that co-targeting asparaginase-resistant cells with GS inhibitors could be a viable therapeutic strategy.
Furthermore, researchers are exploring ways to repurpose asparaginase to target other cellular vulnerabilities. For example, cancer cells that have developed resistance to platinum-based chemotherapies like cisplatin (B142131) have been found to have altered glutamine metabolism, making them more sensitive to asparaginase. nih.govsemanticscholar.org This opens up the possibility of using asparaginase to treat chemoresistant tumors. Additionally, efforts are underway to engineer novel asparaginase variants with reduced toxicity and immunogenicity, which could allow for more sustained treatment and broader use in adult patients and for solid tumors. nist.govresearchgate.net
| Therapeutic Strategy | Target | Rationale |
| ASNS Inhibition | Asparagine Synthetase (ASNS) | Overcomes intrinsic resistance to asparaginase in solid tumors by blocking endogenous asparagine production. nih.gov |
| Exploiting Glutaminase Activity | Glutamine Metabolism | Targets cancer cells dependent on both asparagine and glutamine, leveraging the dual function of some asparaginases. consensus.appsigmaaldrich.com |
| Combination Therapy | Glutamine Synthetase (GS) | Prevents cancer cell adaptation to asparaginase-induced glutamine starvation, overcoming a key resistance mechanism. sigmaaldrich.com |
| Repurposing for Chemoresistance | Cisplatin-Resistant Cells | Targets altered glutamine metabolism in chemoresistant tumors, creating a new therapeutic avenue. nih.govsemanticscholar.org |
| Enzyme Re-engineering | L-asparaginase Enzyme Structure | Creates novel asparaginase variants with improved safety profiles and reduced immunogenicity to enhance clinical utility. nist.govresearchgate.net |
Advanced Materials Science Applications of L-Asparagine Monohydrate Derivatives
While L-asparagine itself is primarily studied for its biological roles, its derivatives are gaining attention in the field of advanced materials science, particularly for biomedical applications. The ability to polymerize amino acids and modify their side chains allows for the creation of biocompatible and biodegradable materials with tailored properties.
Poly(aspartic acid) (PASP), a polymer synthesized from aspartic acid (which can be derived from asparagine), is a key example. PASP and its derivatives are highly versatile and are being explored for a wide range of applications. nih.gov These polymers can be formulated into hydrogels, which are water-swollen polymer networks that mimic the soft tissue environment. Fully amino acid-based hydrogels using PASP cross-linked with other amino acids have been developed as potential scaffolds for tissue engineering and for controlled drug delivery. consensus.appresearchgate.net The biodegradability of these materials is a significant advantage, as they can be broken down into non-toxic byproducts within the body. thinkdochemicals.com
In the realm of nanotechnology, L-asparagine-derived polymers are being used to create novel drug delivery vehicles. For instance, poly-L-asparagine (PASN) has been used to develop nanocapsules for encapsulating lipophilic anticancer drugs like docetaxel. nih.gov These nanocarriers can enhance drug solubility, protect the drug from degradation, and potentially target cancer cells that have a high demand for asparagine. Similarly, L-asparaginase, the enzyme that degrades asparagine, has been immobilized on various nanomaterials, such as magnetic nanoparticles coated with hydrogels and nanographene oxide, to improve its stability and delivery to tumor sites. nih.govnih.gov
Beyond biomedical applications, anhydrous L-asparagine crystals have been shown to exhibit properties of a wide band gap semiconductor, suggesting potential future applications in optoelectronics. aip.org
| Material Type | L-Asparagine Derivative | Application | Key Features |
| Hydrogels | Poly(aspartic acid) (PASP) | Tissue engineering scaffolds, controlled drug delivery. consensus.appresearchgate.net | Biocompatible, biodegradable, tunable swelling properties. thinkdochemicals.com |
| Nanocapsules | Poly-L-asparagine (PASN) | Anticancer drug delivery (e.g., docetaxel). nih.gov | Encapsulation of lipophilic drugs, potential for tumor targeting. |
| Nanoparticle Coatings | Hydrogels containing L-asparaginase | Targeted enzyme delivery. | Enhanced stability and targeted action of the enzyme. nih.gov |
| Semiconductors | Anhydrous L-asparagine crystals | Optoelectronics. | Wide band gap material (4.95 eV). aip.org |
Integrated Omics Approaches in Asparagine Research
Integrated omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, is providing a systems-level understanding of asparagine metabolism and its role in health and disease. nih.gov By analyzing these multiple layers of biological information simultaneously, researchers can uncover complex regulatory networks, identify novel biomarkers, and discover new therapeutic targets that might be missed by single-omics approaches.
In cancer research, integrated omics is being used to elucidate how tumors adapt to asparagine deprivation and to identify mechanisms of resistance to asparaginase therapy. For example, combining metabolomic analysis with transcriptomic data can reveal how cancer cells rewire their metabolic pathways to compensate for the loss of asparagine, such as by upregulating glutamine synthetase. sigmaaldrich.com
A notable application of this approach is the development of prognostic and predictive models. In one study focused on lung adenocarcinoma (LUAD), researchers integrated multi-omics data with machine learning algorithms to develop an "asparagine metabolism immunity index" (AMII). researchgate.net This index, based on the expression of 864 asparagine metabolism-related genes, was able to classify LUAD patients into high- and low-risk groups and predict their sensitivity to common chemotherapeutic drugs. researchgate.net Such models represent a significant step towards personalized medicine, where treatment decisions can be guided by a comprehensive molecular profile of the patient's tumor.
Integrated omics approaches are also crucial for understanding the broader physiological roles of asparagine, such as its function in immunometabolism. By correlating changes in the metabolome with alterations in the proteome and transcriptome of immune cells, researchers can map the signaling pathways and functional outcomes regulated by asparagine availability.
| Omics Approach | Application in Asparagine Research | Example Finding/Model |
| Metabolomics & Transcriptomics | Uncovering resistance mechanisms to asparaginase. | Identification of glutamine synthetase upregulation as a key adaptation to asparagine/glutamine starvation. sigmaaldrich.com |
| Multi-omics & Machine Learning | Developing prognostic and predictive biomarkers in cancer. | Creation of an Asparagine Metabolism Immunity Index (AMII) to predict clinical outcomes and drug sensitivity in lung adenocarcinoma. researchgate.net |
| Integrated Systems Biology | Mapping the role of asparagine in complex biological processes. | Elucidating the network of interactions through which asparagine modulates T cell activation and function. |
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing high-purity L-Asn monohydrate crystals?
Single crystals of L-Asn monohydrate can be grown via slow evaporation from aqueous solutions at room temperature, using double-distilled water as a solvent. Structural characterization typically involves single-crystal X-ray diffraction (SCXRD) to confirm orthorhombic symmetry (space group P2₁2₁2₁) and lattice parameters. Powder X-ray diffraction (PXRD) validates crystallinity and phase purity, while UV-Vis-NIR spectroscopy confirms optical transparency (no absorption in visible regions) . Thermal stability is assessed via photoacoustic spectroscopy, and mechanical properties are evaluated using shock damage threshold measurements .
Q. What precautions are critical for handling L-Asn monohydrate in laboratory settings?
L-Asn monohydrate is not classified as hazardous but requires standard handling practices: avoid dust formation, use personal protective equipment (gloves, goggles), and ensure adequate ventilation. Storage should be in sealed containers in cool, dry environments. Decomposition products (e.g., nitrogen oxides) may form under extreme heat, necessitating controlled disposal per local regulations .
Q. How can solubility and phase diagrams of L-Asn monohydrate be determined for crystallization studies?
Solubility is measured gravimetrically or via high-performance liquid chromatography (HPLC) across temperature gradients. Phase diagrams are constructed using techniques like polythermal or isothermal methods. For antisolvent crystallization (e.g., using ethanol), static micromixers enable precise mixing to study nucleation and growth kinetics at high supersaturation .
Advanced Research Questions
Q. How can population balance models (PBEs) optimize unseeded batch crystallization of L-Asn monohydrate?
PBEs integrate nucleation, growth, and breakage kinetics to predict crystal size distribution (CSD). For ultrasound-assisted crystallization, models incorporate induced nucleation rates and solve discretized PBEs with high-resolution finite volume methods. Nonlinear optimization aligns simulated CSD with experimental laser diffraction and HPLC data . Multi-objective optimization can tailor CSD for specific applications (e.g., pharmaceuticals) by adjusting cooling profiles and ultrasound parameters .
Q. What experimental contradictions exist in measuring nucleation rates under varying crystallization conditions?
Nucleation rates differ significantly between methods: ultrasound reduces metastable zone width by 30–40% and accelerates nucleation compared to conventional cooling . Conversely, antisolvent crystallization in micromixers reports higher nucleation rates due to rapid mixing, but discrepancies arise when comparing induction times across techniques. Contradictions highlight the need for context-specific kinetic models .
Q. How can enantiomeric separation of DL-asparagine monohydrate be achieved via crystallization?
DL-Asn forms a conglomerate system, enabling mechanical separation of enantiomers. A model-based digital design optimizes crystallization conditions (e.g., cooling rates, seeding) to bias CSD of L-Asn vs. D-Asn. Simultaneous control of both enantiomers’ crystallization prevents unwanted primary nucleation of the counter-enantiomer, validated via PBEs and experimental CSD analysis .
Q. What methodologies quantify nonlinear optical (NLO) properties of L-Asn monohydrate crystals?
Z-scan analysis measures nonlinear refractive index (n₂) and absorption coefficient (β) using a laser source. UV-Vis spectroscopy determines the optical bandgap (5.09 eV for L-Asn) via Tauc plots. Valence and conduction band positions are calculated from electron affinity and ionization energy data, supporting applications in laser technology and optical data storage .
Q. How do isotopic labeling (e.g., ¹³C₄-L-Asn) and metabolic studies enhance research on microbial interactions?
Isotopically labeled L-Asn (e.g., ¹³C₄) tracks metabolic flux in microbial co-cultures. Coupled with HPLC-MS, it quantifies asparagine utilization in pathways like the TCA cycle. Applications include optimizing media for bioproduction and studying amino acid exchange in synthetic microbial communities .
Methodological Considerations
- Controlled Crystallization: Use PBEs with real-time solute concentration data to mitigate CSD variability in unseeded processes .
- Optical Characterization: Pair SCXRD with dielectric spectroscopy to correlate crystal structure with electrical properties .
- Safety Protocols: Monitor decomposition products (NOx, CO) during thermal analysis using gas chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
